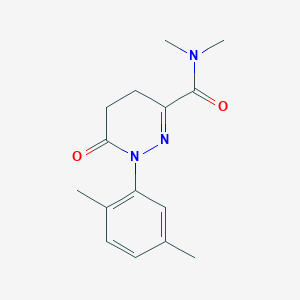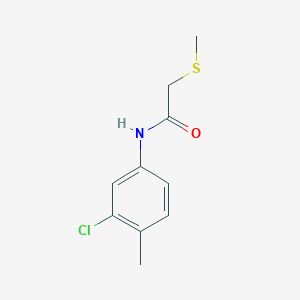![molecular formula C16H17ClN2O5S B7456037 N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7456037.png)
N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. It is commonly referred to as CD437, and it belongs to the class of retinoids. CD437 has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic properties.
作用机制
The mechanism of action of CD437 is not yet fully understood. However, it has been suggested that CD437 induces apoptosis (programmed cell death) in cancer cells by activating the retinoid X receptor (RXR). CD437 has also been found to inhibit the growth of new blood vessels, which is essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
CD437 has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. CD437 has also been found to modulate the expression of various genes involved in cell cycle regulation, differentiation, and apoptosis.
实验室实验的优点和局限性
CD437 has several advantages and limitations for lab experiments. One of the advantages is its ability to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. However, CD437 has limitations in terms of its solubility and stability, which can affect its efficacy and bioavailability.
未来方向
There are several future directions for the study of CD437. One of the directions is to investigate its potential applications in combination therapy with other anti-cancer agents. Another direction is to study the effects of CD437 on the immune system and its potential applications in immunotherapy. Additionally, further studies are needed to understand the mechanism of action of CD437 and its potential applications in the treatment of other diseases, such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, CD437 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties. The synthesis of CD437 involves several steps, and its mechanism of action is not yet fully understood. CD437 has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
The synthesis of CD437 involves several steps. The starting material is 4-chloro-2,5-dimethoxybenzaldehyde, which is reacted with aniline to form an intermediate. The intermediate is then reacted with p-toluenesulfonyl chloride to form the sulfonamide derivative. Finally, the sulfonamide derivative is reacted with acetic anhydride to form CD437.
科学研究应用
CD437 has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-tumor activity in various cancer cell lines, including leukemia, breast cancer, and prostate cancer. CD437 has also been found to have anti-inflammatory effects and can reduce inflammation in the lungs and liver.
属性
IUPAC Name |
N-[4-[(4-chloro-2,5-dimethoxyphenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S/c1-10(20)18-11-4-6-12(7-5-11)19-25(21,22)16-9-14(23-2)13(17)8-15(16)24-3/h4-9,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTJHVWQAVCBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-methyl-3-[[4-(4-methylphenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B7455976.png)
![N-(5-chloropyridin-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7455988.png)

![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)
![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)


![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7456045.png)

![N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7456057.png)